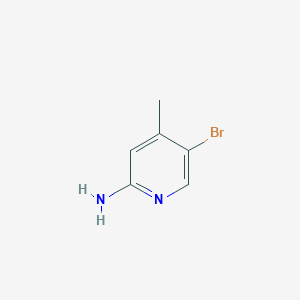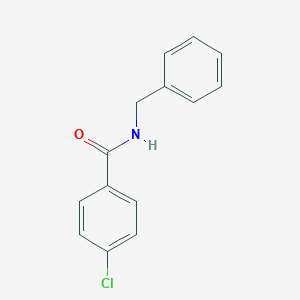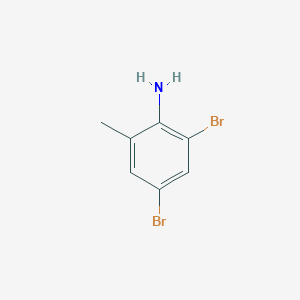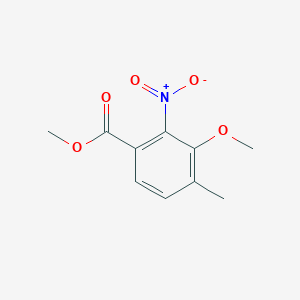
2-アミノ-5-ブロモ-4-メチルピリジン
概要
説明
2-Amino-5-bromo-4-methylpyridine is an organic compound with the molecular formula C6H7BrN2. It is a brominated derivative of pyridine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
2-Amino-5-bromo-4-methylpyridine has several applications in scientific research:
作用機序
Target of Action
It is known to be used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .
Mode of Action
It is known that the compound can act as a ligand and form complexes with other molecules . For example, it can form methoxo-bridged copper (II) complexes .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various other compounds, indicating its involvement in multiple biochemical pathways .
Pharmacokinetics
Its use as a biochemical reagent suggests that it may have significant bioavailability .
Result of Action
It is known that the compound can inhibit the activity of inducible no synthase isolated from mouse raw 2647 cells in vitro .
Action Environment
It is known that the compound can be used in various environments as a biochemical reagent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the Buchwald-Hartwig amination, where 2-bromo-4-methylpyridine is reacted with an amine source in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium complex.
Industrial Production Methods
Industrial production of 2-Amino-5-bromo-4-methylpyridine may involve large-scale bromination and amination processes. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent amination can be achieved using ammonia or an amine derivative under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Amino-5-bromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various aryl or alkyl groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Major Products
Substitution Products: Various aryl or alkyl derivatives depending on the boronic acid used in Suzuki-Miyaura coupling.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Reduced amines or other hydrogenated derivatives.
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: Lacks the methyl group at the 4-position, making it less sterically hindered.
2-Amino-4-methylpyridine: Lacks the bromine atom at the 5-position, affecting its reactivity in substitution reactions.
2-Amino-5-bromo-3-methylpyridine: Has the methyl group at the 3-position instead of the 4-position, altering its electronic properties.
Uniqueness
2-Amino-5-bromo-4-methylpyridine is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of a wide range of derivatives. Its combination of an amino group, bromine atom, and methyl group provides a versatile platform for chemical modifications .
特性
IUPAC Name |
5-bromo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCMHOKWINDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355838 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98198-48-2 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-amino-5-bromo-4-methylpyridine?
A: The molecular formula of 2-amino-5-bromo-4-methylpyridine is C6H7BrN2. Its molecular weight is 187.03 g/mol. []
Q2: How well do theoretical calculations align with experimental spectroscopic data for 2-amino-5-bromo-4-methylpyridine?
A: Researchers used both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically B3LYP, to calculate the vibrational frequencies of 2-amino-5-bromo-4-methylpyridine. Comparing these calculations to experimental data from FT-IR and FT-Raman spectroscopy revealed that the B3LYP method provided a closer match to the observed frequencies than the scaled HF approach. This suggests that B3LYP is a more suitable method for predicting the vibrational behavior of this molecule. []
Q3: What insights did Natural Bond Orbital (NBO) analysis provide regarding the electronic structure of 2-amino-5-bromo-4-methylpyridine?
A: While the provided abstract doesn't delve into specific findings from the NBO analysis, it mentions that this technique was employed to investigate charge transfers, conjugative interactions, and the distribution of electron density within the 2-amino-5-bromo-4-methylpyridine molecule. [] Such analyses can be crucial for understanding the reactivity and potential binding interactions of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














